molecular formula C8H5N7O6 B177338 3-Picrylamino-1,2,4-triazole CAS No. 18212-12-9

3-Picrylamino-1,2,4-triazole

Cat. No. B177338
CAS RN: 18212-12-9
M. Wt: 295.17 g/mol
InChI Key: IRXQEVVGPQRIPA-UHFFFAOYSA-N
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Description

3-Picrylamino-1,2,4-triazole (PATO) is a thermally stable explosive that was invented at Los Alamos National Laboratory (LANL) almost half a century ago . It is insensitive to handling insults such as impact and friction, and decomposes over 300°C . The molecule has a formula of C8H5N7O6 .


Synthesis Analysis

The synthesis of PATO is rapid and high yielding . The material was synthesized and characterized by Michael Coburn . At present, conversion of picric acid to picryl chloride is the most facile route to the desired starting material .


Molecular Structure Analysis

The molecular structure of PATO is represented by the formula C8H5N7O6 . More detailed structural analysis may require advanced techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

PATO is a thermally stable compound that decomposes over 300°C . It has a molecular weight of 295.1686 . More detailed physical and chemical properties may be available in specialized databases .

Scientific Research Applications

Thermally Stable Explosives

3-Picrylamino-1,2,4-triazole (PATO) has been identified as a secondary explosive with characteristic properties. Studies have shown that PATO and its derivatives are thermally stable and can be synthesized with nitrogen-rich bases like ammonia and hydrazine. Their thermal stabilities were measured by differential scanning calorimetry (DSC), and sensitivities were determined through tests like the BAM drophammer and friction tests (Chioato et al., 2016).

Synthesis and Properties of Derivatives

Various picryl-and picrylamino-substituted 1,2,4-triazoles have been synthesized. These compounds were created by condensing 1,2,4-triazole or amino-1,2,4-triazole with a picryl halide. Their proton NMR spectra, crystal densities, thermal stabilities, and impact sensitivities have been explored, providing valuable information about their properties and potential applications (Coburn & Jackson, 1968).

Explosive Behavior and Stability

1,3-Bis(1,2,4-triazol-3-amino)-2,4,6-trinitrobenzene (BTATNB), synthesized from 3-amino-1,2,4-triazole, has been characterized for its thermal and explosive properties. The studies indicated that BTATNB is slightly more thermally stable than PATO and safer towards impact and friction (Agrawal et al., 2000).

Computational Analysis of Properties

Electronic properties and detonation performances of PATO have been investigated computationally. The relationships between thermodynamic and kinetic stabilities and the aromaticities of PATO and its tautomers were examined, providing insights into their relative sensitivities and stability (Türker & Bayar, 2012).

Environmental Applications as a Green Fuel

PATO's adsorption on the surface of fullerene (C60) was evaluated for its potential as a green fuel. This study highlighted PATO's environmental friendliness due to its combustion producing large amounts of N2 gas. The research indicates its importance in environmental protection and fossil fuel conservation (Godarzi et al., 2020).

Pharmaceutical Potential of Triazole Derivatives

Triazoles, including 1,2,4-triazoles, have been widely studied for their pharmaceutical applications. These compounds show diverse biological activities such as antimicrobial, antitumoral, and antiviral properties. This research emphasizes the significance of triazoles in drug development and their therapeutic potentials (Ferreira et al., 2013).

properties

IUPAC Name

N-(2,4,6-trinitrophenyl)-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N7O6/c16-13(17)4-1-5(14(18)19)7(6(2-4)15(20)21)11-8-9-3-10-12-8/h1-3H,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXQEVVGPQRIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NC2=NC=NN2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171252
Record name 3-Picrylamino-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Picrylamino-1,2,4-triazole

CAS RN

18212-12-9
Record name 3-Picrylamino-1,2,4-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Picrylamino-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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